molecular formula C30H39N9O8 B034989 N-Hpp-asp-lys-azb-thr-NH2 CAS No. 102604-64-8

N-Hpp-asp-lys-azb-thr-NH2

Cat. No.: B034989
CAS No.: 102604-64-8
M. Wt: 653.7 g/mol
InChI Key: BRYYHCYDDZMVNH-GAVSWZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is a complex synthetic peptide This compound is characterized by the presence of multiple functional groups, including hydroxyphenyl, azidobenzoyl, and threoninamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using TFA to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: Azido groups can be reduced to amines.

    Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Staudinger reduction.

    Substitution: Copper(I) catalysts for click chemistry.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Triazoles from click reactions.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.

    Click Chemistry: Utilized in bioconjugation and labeling studies.

Biology

    Protein-Protein Interactions: Studied for its ability to mimic natural peptides and interact with proteins.

    Cell Penetration: Investigated for its potential to penetrate cell membranes and deliver therapeutic agents.

Medicine

    Drug Development: Explored as a potential therapeutic peptide for targeting specific diseases.

    Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

    Biotechnology: Applied in the production of bioconjugates and functionalized peptides for various applications.

Mechanism of Action

The mechanism of action of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the azido group can be used for bioconjugation, allowing the compound to be linked to other molecules or surfaces. The peptide backbone provides structural stability and specificity for binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-threoninamide: Lacks the azido group, making it less versatile for bioconjugation.

    N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-benzoyl)threoninamide: Contains a benzoyl group instead of an azidobenzoyl group, affecting its reactivity.

Uniqueness

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is unique due to the presence of the azido group, which allows for versatile bioconjugation reactions. This makes it particularly useful in applications requiring the attachment of the peptide to other molecules or surfaces.

Properties

CAS No.

102604-64-8

Molecular Formula

C30H39N9O8

Molecular Weight

653.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide

InChI

InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1

InChI Key

BRYYHCYDDZMVNH-GAVSWZITSA-N

SMILES

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O

Key on ui other cas no.

102604-64-8

sequence

YNXT

Synonyms

N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide
N-HPP-Asp-Lys-AzB-Thr-NH2

Origin of Product

United States

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